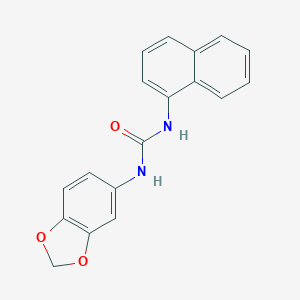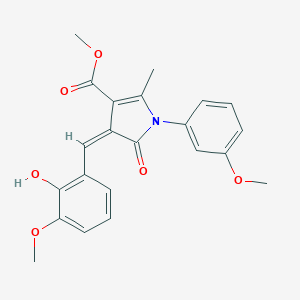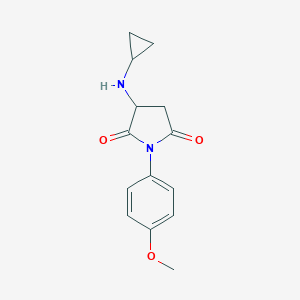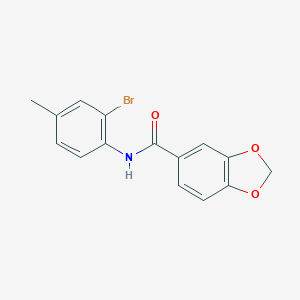
1-(1,3-Benzodioxol-5-yl)-3-naphthalen-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-naphthalen-1-ylurea is a synthetic compound that has gained attention in scientific research due to its potential use in drug development. It is also known as BNU-1 and has a molecular formula of C20H15N2O3.
Mechanism of Action
BNU-1 works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation, cancer, and neurodegenerative diseases. It has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation. BNU-1 has also been found to inhibit the activity of protein kinases, which play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that BNU-1 has anti-inflammatory effects by reducing the production of inflammatory cytokines and prostaglandins. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, BNU-1 has been shown to protect neurons from oxidative stress and reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using BNU-1 in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that BNU-1 is a synthetic compound and may not accurately represent the effects of natural compounds found in the body.
Future Directions
There are several future directions for the study of BNU-1. One area of research is the development of BNU-1 derivatives that have improved pharmacological properties. Another area of research is the investigation of the potential use of BNU-1 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BNU-1 and its potential therapeutic applications.
Conclusion
In conclusion, 1-(1,3-Benzodioxol-5-yl)-3-naphthalen-1-ylurea is a synthetic compound that has shown potential in scientific research as a drug candidate for the treatment of various diseases. Its synthesis method has been optimized to achieve high yields and purity of the final product. BNU-1 works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation, cancer, and neurodegenerative diseases. It has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
BNU-1 can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with naphthalene-1-amine. The resulting product is then treated with urea to yield BNU-1. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
BNU-1 has shown potential in scientific research as a drug candidate for the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. BNU-1 has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-naphthalen-1-ylurea |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H14N2O3/c21-18(19-13-8-9-16-17(10-13)23-11-22-16)20-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H2,19,20,21) |
InChI Key |
GWAGQWTXHMCFHA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B258596.png)

![3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258601.png)

![2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B258606.png)
![1-(4-Ethoxy-phenyl)-3-[2-(2-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B258607.png)
![5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B258609.png)
![2-(Ethylsulfanyl)-5-[3,4,5-tris(methyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B258613.png)
![3-bromo-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258614.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B258616.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B258617.png)
![2-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzonitrile](/img/structure/B258618.png)

![(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B258622.png)